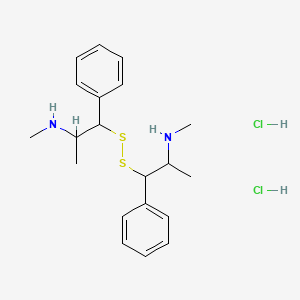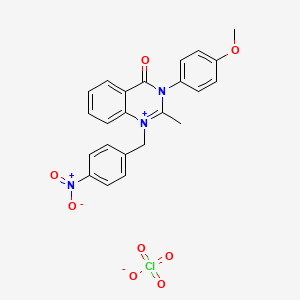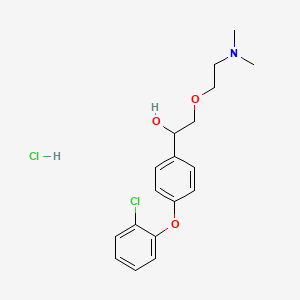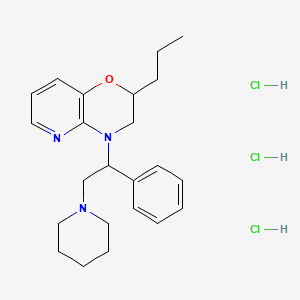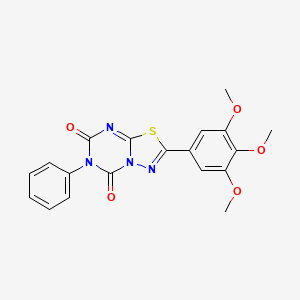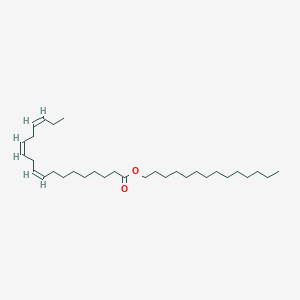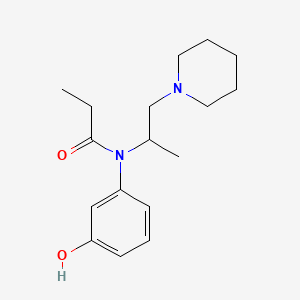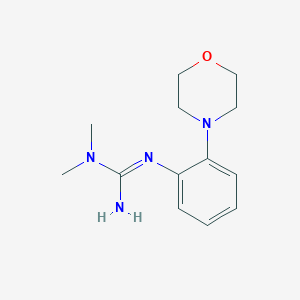
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a guanidine group substituted with a morpholine ring and two methyl groups
Métodos De Preparación
The synthesis of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81%. The reaction conditions are typically mild, making this method suitable for industrial production.
Análisis De Reacciones Químicas
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is being developed as a short-acting anti-diabetic insulin secretagogue. It has shown a biphasic insulin-releasing effect in rats, making it a potential candidate for diabetes treatment.
Medicine: Its potential use as an insulin secretagogue highlights its importance in medical research, particularly in the development of new treatments for diabetes.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine involves its interaction with specific molecular targets and pathways. As an insulin secretagogue, it stimulates the release of insulin from pancreatic beta cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the modulation of ion channels and signaling pathways related to insulin secretion .
Comparación Con Compuestos Similares
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds share a similar guanidine core but differ in their substituents, leading to variations in their chemical properties and applications.
S-Methylisothioureas: These compounds are often used as starting materials for the synthesis of guanidines and have distinct reactivity patterns compared to this compound.
Propiedades
Número CAS |
131677-86-6 |
|---|---|
Fórmula molecular |
C13H20N4O |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17/h3-6H,7-10H2,1-2H3,(H2,14,15) |
Clave InChI |
YIMGGHGOVMBIJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


